chemical properties of 5-Aminobicyclo[2.2.1]heptan-2-ol
chemical properties of 5-Aminobicyclo[2.2.1]heptan-2-ol
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Aminobicyclo[2.2.1]heptan-2-ol
Foreword: The Strategic Value of Rigid Scaffolds
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and precise three-dimensional orientation of functional groups is paramount. The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, has consistently emerged as a "privileged" motif in medicinal chemistry.[1] Its inherent conformational rigidity minimizes the entropic penalty upon binding to a biological target, a feature that can translate into enhanced potency and selectivity. This guide focuses on a key derivative, 5-Aminobicyclo[2.2.1]heptan-2-ol, a bifunctional molecule whose amino and hydroxyl groups serve as critical anchor points for constructing advanced pharmaceutical intermediates. We will dissect its chemical properties, stereochemical nuances, and strategic applications, providing researchers and drug development professionals with a foundational understanding of its potential.
Structural Elucidation and Stereoisomerism
The core of 5-Aminobicyclo[2.2.1]heptan-2-ol is the saturated bicyclic hydrocarbon norbornane. The defining characteristic of this system is the ethylene bridge across a cyclohexane ring, which locks the structure into a strained, boat-like conformation. This rigidity gives rise to distinct stereochemical descriptors: endo and exo. A substituent in the exo position is oriented anti to the longer (C7) bridge, while an endo substituent is syn.
For 5-Aminobicyclo[2.2.1]heptan-2-ol, with substituents at C2 and C5, four diastereomers are possible, each existing as a pair of enantiomers:
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exo-5-Amino-exo-2-ol
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endo-5-Amino-endo-2-ol
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exo-5-Amino-endo-2-ol
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endo-5-Amino-exo-2-ol
The specific stereoisomer used is critical, as the spatial vector between the amino and hydroxyl groups dictates its interaction with target proteins. The choice of isomer is a deliberate design element in any synthetic campaign.
Caption: Stereoisomeric diversity of 5-Aminobicyclo[2.2.1]heptan-2-ol.
Physicochemical and Reactive Properties
The chemical behavior of 5-Aminobicyclo[2.2.1]heptan-2-ol is a direct consequence of its primary amine and secondary alcohol functionalities, presented on a rigid, sterically demanding framework.
Core Physicochemical Data
A summary of key computed properties for the parent molecule is presented below. Experimental values will vary depending on the specific stereoisomer and whether the compound is in its free base or salt form (e.g., hydrochloride).
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem[2] |
| Molecular Weight | 127.18 g/mol | PubChem[2] |
| Monoisotopic Mass | 127.09972 Da | PubChem[2] |
| XLogP3 (Predicted) | -0.1 | PubChem[2] |
| Hydrogen Bond Donors | 2 | Inferred |
| Hydrogen Bond Acceptors | 2 | Inferred |
Reactivity Profile
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Amine Functionality : The primary amine at C5 is a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:
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Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is a common strategy for introducing varied side chains in drug discovery.
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Alkylation : Nucleophilic attack on alkyl halides. Reductive amination with aldehydes or ketones provides a controlled route to secondary or tertiary amines.
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Salt Formation : Reacts with acids to form ammonium salts (e.g., hydrochloride), which often exhibit improved crystallinity and aqueous solubility, aiding in purification and formulation.[3]
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Alcohol Functionality : The secondary alcohol at C2 can be:
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Esterified : Reaction with carboxylic acids (e.g., via Fischer esterification) or acyl chlorides to form esters. This is relevant for creating prodrugs or modifying pharmacokinetic properties.
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Oxidized : Oxidation to the corresponding ketone, 5-aminobicyclo[2.2.1]heptan-2-one, using standard reagents like PCC, Swern, or Dess-Martin periodinane. The choice of oxidant is crucial to avoid side reactions with the amine.
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Etherified : Formation of ethers, for example, through Williamson ether synthesis.
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The stereochemistry (endo vs. exo) significantly impacts reactivity. An exo substituent is generally more sterically accessible to incoming reagents than a more hindered endo substituent. This differential accessibility is a key tool for achieving regioselective and stereoselective transformations.
Proposed Synthetic Strategy: A Retrosynthetic Approach
A robust synthesis of a specific stereoisomer of 5-Aminobicyclo[2.2.1]heptan-2-ol is fundamental to its utility. While numerous routes are conceivable, a common and versatile approach begins with a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Caption: Retrosynthetic analysis for 5-Aminobicyclo[2.2.1]heptan-2-ol.
A plausible forward synthesis could involve the Diels-Alder cycloaddition of cyclopentadiene and vinyl acetate to produce 5-norbornen-2-yl acetate. Hydrolysis would yield 5-norbornen-2-ol (a mixture of endo and exo isomers). Subsequent functionalization of the double bond, for example, via azidation followed by reduction, would introduce the amine. The stereochemical control at each step is the primary challenge and dictates the final isomer obtained.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The rigid, highly coupled nature of the norbornane skeleton produces characteristic and often complex spectra.
| Technique | Expected Features |
| ¹H NMR | Bridgehead Protons (C1-H, C4-H): Broad multiplets around 2.5-2.8 ppm. CH-O & CH-N Protons: Resonances at ~3.5-4.5 ppm, with multiplicity dependent on stereochemistry and coupling to adjacent protons. Bicyclic CH₂ Protons: A complex series of multiplets in the 1.2-2.0 ppm region, often showing large geminal and vicinal coupling constants. The "W-coupling" (long-range coupling over 4 sigma bonds) can sometimes be observed in rigid systems like this.[4] NH₂ & OH Protons: Broad singlets, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Bridgehead Carbons (C1, C4): Typically in the 35-45 ppm range. C-O Carbon: In the 65-80 ppm range. C-N Carbon: In the 45-60 ppm range. Bicyclic CH₂/CH Carbons: Resonances between 20-40 ppm. |
| IR Spectroscopy | O-H Stretch: Broad absorption around 3200-3600 cm⁻¹. N-H Stretch: Two sharp peaks (primary amine) around 3300-3500 cm⁻¹. C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. N-H Bend: Absorption around 1590-1650 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): Peak corresponding to the molecular weight (127.10 m/z for the base). Fragmentation: Characteristic loss of water (M-18), ammonia (M-17), and fragmentation of the bicyclic ring system. |
Application in Drug Discovery: A Rigid Scaffold for Precise Targeting
The bicyclo[2.2.1]heptane system serves as a bioisostere for phenyl rings or other cyclic systems, but with a superior, rigidly defined three-dimensional geometry. This has profound implications for rational drug design.
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Conformational Locking : By incorporating the 5-aminobicyclo[2.2.1]heptan-2-ol core, medicinal chemists can lock key pharmacophoric elements (the amine and hydroxyl, or groups attached to them) into a precise spatial orientation. This reduces the number of low-energy conformations a molecule can adopt in solution, which can lead to a significant improvement in binding affinity for a specific receptor pocket.
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Vectorial Control : The different stereoisomers present the N and O atoms along distinct vectors. This allows for fine-tuning of interactions with a target protein. For example, an exo,exo isomer might perfectly span two hydrogen bond acceptor sites in a receptor, while an endo,exo isomer might fail to do so, leading to high selectivity.
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Improved Pharmacokinetics : The saturated, non-aromatic nature of the scaffold can improve metabolic stability compared to more labile aromatic systems. Its rigidity can also influence properties like cell permeability and oral bioavailability.[1]
Derivatives of the bicyclo[2.2.1]heptane scaffold have been investigated for a wide range of therapeutic targets, including prostaglandin D2 receptor antagonists for treating allergic inflammation and as components of potent anticholinergic agents.[1][5]
Caption: Role as a rigid scaffold for orienting pharmacophores.
Safety and Handling
While specific toxicity data for 5-aminobicyclo[2.2.1]heptan-2-ol is not widely published, data for related bicyclic amines and aminonorbornane derivatives suggest the following precautions are warranted.[6]
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Hazards : May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[7][8]
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Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[7]
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Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.
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Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
Experimental Protocol: N-Acetylation of exo-5-Aminobicyclo[2.2.1]heptan-2-ol
This protocol details a standard procedure for acylating the primary amine, a foundational step for further derivatization.
Objective: To synthesize exo-5-acetamidobicyclo[2.2.1]heptan-2-ol.
Materials:
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exo-5-Aminobicyclo[2.2.1]heptan-2-ol (1.0 eq)
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Triethylamine (TEA) or Pyridine (1.2 eq)
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Acetyl Chloride (1.1 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Methodology:
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Reaction Setup (Causality: Anhydrous conditions prevent hydrolysis of acetyl chloride) : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add exo-5-aminobicyclo[2.2.1]heptan-2-ol (1.0 eq) and dissolve in anhydrous DCM. Add the base, triethylamine (1.2 eq), which will act as an acid scavenger for the HCl generated during the reaction.
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Reagent Addition (Causality: Slow addition at 0°C controls the exothermic reaction) : Cool the flask to 0°C in an ice bath. Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
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Reaction Monitoring (Causality: Ensures reaction goes to completion) : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% Methanol in DCM). The product should have a higher Rf than the starting amine.
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Aqueous Workup (Causality: To quench the reaction and remove water-soluble byproducts) : Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid and HCl salt. Transfer the mixture to a separatory funnel.
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Extraction (Causality: Isolates the organic product) : Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
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Washing and Drying (Causality: Removes residual water and salts) : Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification (Causality: To obtain the pure product) : The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure exo-5-acetamidobicyclo[2.2.1]heptan-2-ol.
Conclusion
5-Aminobicyclo[2.2.1]heptan-2-ol is more than a simple bifunctional molecule; it is a strategic tool for medicinal chemists. Its rigid framework and well-defined stereochemistry provide an exceptional platform for designing molecules with high target specificity and favorable pharmacokinetic profiles. Understanding its core chemical properties, reactivity, and stereochemical nuances is the first step toward unlocking its full potential in the development of next-generation therapeutics.
References
- 5-aminobicyclo[2.2.1]heptan-2-ol hydrochloride — Chemical Substance Information. (n.d.).
- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 8). TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 24). Sigma-Aldrich.
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Bicyclo(2.2.1)heptan-2-ol, exo- . (n.d.). PubChem. Retrieved from [Link]
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5-aminobicyclo[2.2.1]heptan-2-ol hydrochloride . (n.d.). PubChemLite. Retrieved from [Link]
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Bicyclo[2.2.1]heptan-2-ol, endo- . (n.d.). NIST WebBook. Retrieved from [Link]
- Synthesis and bronchodilator activity of endo-2-(2-cyclopentyl-2-hydroxy-2-phenyl)acetoxy-7-methyl-7- azabicyclo-[2.2.1]heptane methobromide, a potent and long-acting anticholinergic agent. (n.d.). PubMed.
- Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry. (n.d.). BenchChem.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA Chemistry and Biochemistry.
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The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta . (n.d.). PubMed. [Link]
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